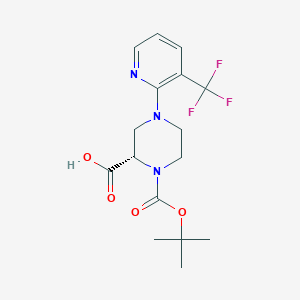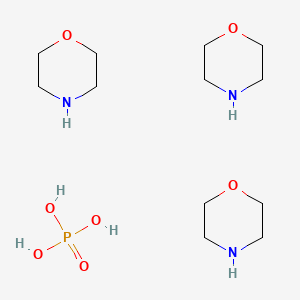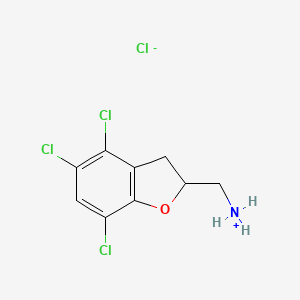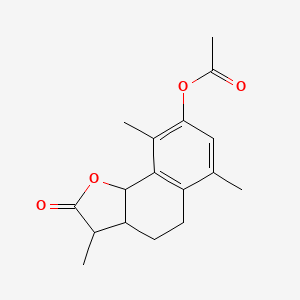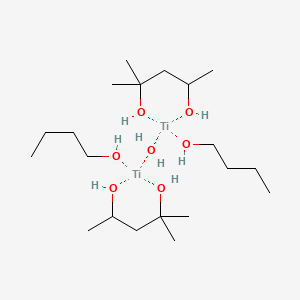
Di-n-butoxytitanium 2-methylpentane-2,4-diolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “butan-1-ol; 2-methylpentane-2,4-diol; titanium; hydrate” is a complex mixture of different chemical entities, each with unique properties and applications. Butan-1-ol is a primary alcohol, 2-methylpentane-2,4-diol is a glycol, titanium is a transition metal, and hydrate refers to a compound containing water molecules. This combination of compounds can be used in various scientific and industrial applications due to their diverse chemical properties.
Preparation Methods
Butan-1-ol
Butan-1-ol can be synthesized through several methods:
Hydrogenation of Crotonaldehyde: This involves the hydrogenation of crotonaldehyde, which is formed via the aldol condensation of acetaldehyde.
Reppe Synthesis: This method involves the carbonylation of propene.
Hydroformylation of Propene: This is the dominant industrial method, where propene is hydroformylated to form n-butyraldehyde, which is then hydrogenated to produce butan-1-ol.
2-Methylpentane-2,4-diol
2-Methylpentane-2,4-diol is typically produced by the hydrogenation of diacetone alcohol .
Titanium
Titanium is extracted from its ores through a series of steps:
Kroll Process: Titanium tetrachloride is reduced with magnesium to produce titanium sponge.
Vacuum Arc Remelting: This process is used to refine titanium and produce high-purity titanium alloys.
Hydrate
Hydrates are typically formed by exposing compounds to water vapor or by crystallizing compounds from aqueous solutions .
Chemical Reactions Analysis
Butan-1-ol
Dehydration: It can be dehydrated to form butenes using catalysts like alumina at high temperatures.
Esterification: Butan-1-ol reacts with acids to form esters, such as butyl acetate.
2-Methylpentane-2,4-diol
2-Methylpentane-2,4-diol can undergo typical reactions of diols, such as esterification and ether formation .
Titanium
Titanium reacts with oxygen to form titanium dioxide, a highly stable compound. It also forms various alloys with metals like aluminum and vanadium .
Hydrate
Hydrates can lose water upon heating, resulting in the formation of anhydrous compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action for each component varies:
Butan-1-ol: Acts as a solvent and intermediate in chemical reactions.
2-Methylpentane-2,4-diol: Functions as a solvent and stabilizer in emulsions.
Titanium: Provides structural strength and corrosion resistance in alloys.
Hydrate: Stabilizes compounds by incorporating water molecules into their structure.
Comparison with Similar Compounds
- Butan-1-ol vsButan-2-ol : Butan-1-ol is a primary alcohol, while butan-2-ol is a secondary alcohol, leading to different reactivity and applications .
- 2-Methylpentane-2,4-diol vsEthylene Glycol : Both are diols, but 2-methylpentane-2,4-diol has a branched structure, affecting its physical properties .
- Titanium vsAluminum : Titanium is stronger and more corrosion-resistant but heavier than aluminum .
- Hydrate vsAnhydrous Compounds : Hydrates contain water molecules, which can affect their stability and reactivity compared to anhydrous forms .
Properties
CAS No. |
17621-69-1 |
|---|---|
Molecular Formula |
C20H50O7Ti2 |
Molecular Weight |
498.3 g/mol |
IUPAC Name |
butan-1-ol;2-methylpentane-2,4-diol;titanium;hydrate |
InChI |
InChI=1S/2C6H14O2.2C4H10O.H2O.2Ti/c2*1-5(7)4-6(2,3)8;2*1-2-3-4-5;;;/h2*5,7-8H,4H2,1-3H3;2*5H,2-4H2,1H3;1H2;; |
InChI Key |
FFOJSPSCWXRJRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO.CCCCO.CC(CC(C)(C)O)O.CC(CC(C)(C)O)O.O.[Ti].[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



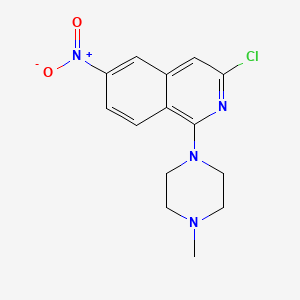
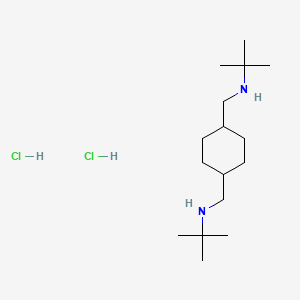
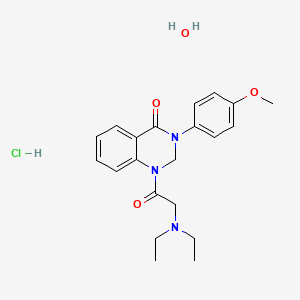
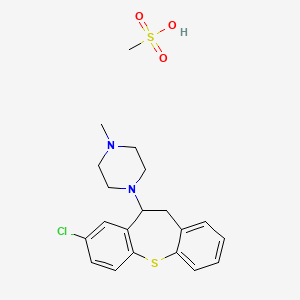
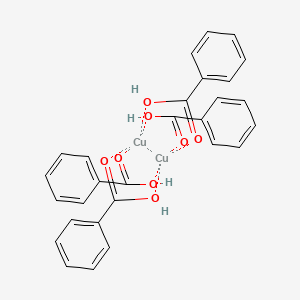
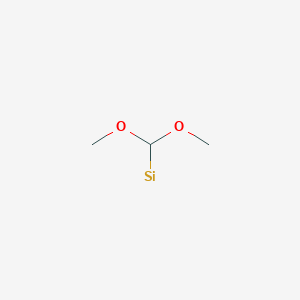
![(6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-3-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13735172.png)
